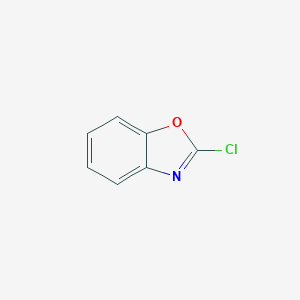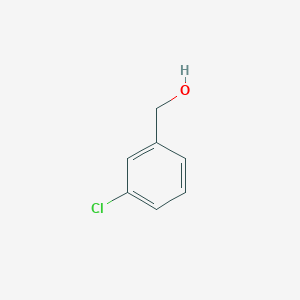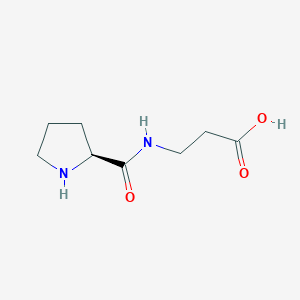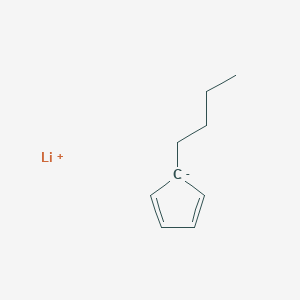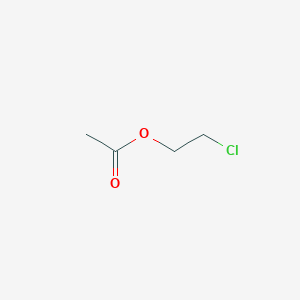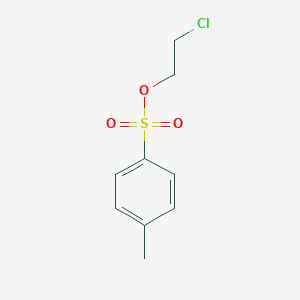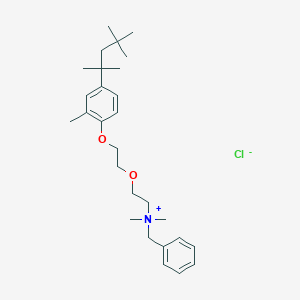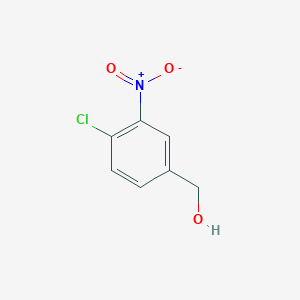
4-氯-3-硝基苄醇
概述
描述
4-Chloro-3-nitrobenzyl alcohol is a chemical compound that serves as a potential intermediate in the synthesis of various heterocyclic compounds. Although the provided papers do not directly discuss 4-Chloro-3-nitrobenzyl alcohol, they do provide insights into the reactivity and synthesis of closely related compounds, which can be informative for understanding the chemistry of 4-Chloro-3-nitrobenzyl alcohol.
Synthesis Analysis
The synthesis of related compounds, such as 4-nitrobenzyl 2-chloroacetate, has been achieved using 4-nitrobenzyl alcohol and chloroacetic acid with immobilized lipase as a catalyst . Ultrasound-assisted lipase catalysis has also been employed to improve the synthesis efficiency, achieving a high conversion rate . These methods highlight the potential for enzymatic and ultrasound-assisted techniques in the synthesis of 4-Chloro-3-nitrobenzyl alcohol derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, has been elucidated using X-ray crystallography . This technique could similarly be applied to determine the precise molecular structure of 4-Chloro-3-nitrobenzyl alcohol and its derivatives, providing valuable information for further chemical analysis and drug design.
Chemical Reactions Analysis
The reactivity of nitrobenzyl compounds has been studied extensively. For instance, 4-nitrobenzylidene dichloride reacts with hydroxide ions to form dimeric products through an electron transfer or radical mechanism . Similarly, 4-nitrobenzyl chloride undergoes α-proton extraction by alkali, which can be influenced by the presence of substituents on the aromatic ring . These studies suggest that 4-Chloro-3-nitrobenzyl alcohol may also undergo interesting chemical reactions, particularly in the presence of nucleophiles or bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-nitrobenzyl alcohol can be inferred from related compounds. For example, the presence of electron-withdrawing nitro and chloro groups can affect the compound's reactivity and solubility. The steric effects of substituents on the aromatic ring can inhibit certain reactions, such as α-proton extraction, and favor others, like SN2 displacement . These insights can be applied to predict the behavior of 4-Chloro-3-nitrobenzyl alcohol in various chemical environments.
科学研究应用
酶合成
4-氯-3-硝基苄醇已在酶合成的背景下进行研究。例如,利用超声辅助脂肪酶催化合成了其衍生物4-硝基苄2-氯乙酸酯,在优化条件下实现了高转化率(Hui, 2012)。
光催化氧化
该化合物已被用于光催化氧化研究。在TiO2光催化剂的作用下,将苄醇衍生物转化为相应的醛,表现出在紫外光和可见光照射下高转化率和选择性(Higashimoto et al., 2009)。
分析化学应用
在分析化学中,4-氯-3-硝基苄醇已被用于开发通过高效液相色谱(HPLC)确定电解质中特定化合物的方法(Chen Zai-jie, 2011)。
动力学研究
其酶反应的动力学已被研究。例如,已探讨了脂肪酶催化合成其衍生物如4-硝基苄2-氯乙酸酯,提供了对反应机制和优化的见解(Ping-fang, 2012)。
代谢研究
它还被用于代谢研究,特别是在了解肝脏如何处理硝基甲苯方面。这些研究提供了关于不同硝基苄醇如何代谢以及它们对健康和药理学的潜在影响的见解(Debethizy & Rickert, 1984)。
生物还原药物研究
该化合物在生物还原药物的开发中具有相关性。例如,研究了4-硝基苄氨酯等一类化合物,包括4-氯-3-硝基苄醇衍生物,作为生物还原前药策略中的触发器的潜力(Hay et al., 1999)。
合成化学
它在合成化学中的用途延伸到用于合成各种化合物。例如,使用4-硝基苄醇和氯乙酸合成了相关化合物4-硝基苄2-氯乙酸酯,提供了创建新化学品和材料途径(Wei Chang-mei, 2007)。
药物发现中的光反应基团
其衍生物已被用于具有胺选择性的光反应标记和交联,具有在药物发现和化学生物学中的应用(Wang et al., 2020)。
安全和危害
属性
IUPAC Name |
(4-chloro-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLRQJDSYJIXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204515 | |
| Record name | 4-Chloro-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzyl alcohol | |
CAS RN |
55912-20-4 | |
| Record name | 4-Chloro-3-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55912-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-3-NITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7XTR3CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

